molecular formula C20H19F2NO4 B13447835 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid

Cat. No.: B13447835
M. Wt: 375.4 g/mol
InChI Key: JJVLRKLKKVPSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methylamino group, and two fluorine atoms on the butanoic acid backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the butanoic acid backbone can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as azides or halides, onto the butanoic acid backbone.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group facilitates the compound’s incorporation into peptides and proteins, while the difluorobutanoic acid moiety can interact with enzymes and receptors. These interactions can modulate biological processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

Compared to similar compounds, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid is unique due to the presence of two fluorine atoms on the butanoic acid backbone. This structural feature imparts distinct chemical and biological properties, such as increased stability and altered reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H19F2NO4

Molecular Weight

375.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4-difluorobutanoic acid

InChI

InChI=1S/C20H19F2NO4/c1-23(17(19(24)25)10-18(21)22)20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-18H,10-11H2,1H3,(H,24,25)

InChI Key

JJVLRKLKKVPSFC-UHFFFAOYSA-N

Canonical SMILES

CN(C(CC(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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